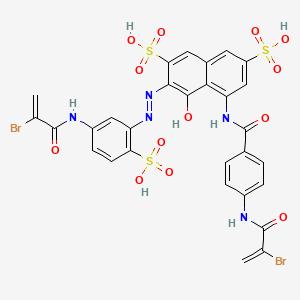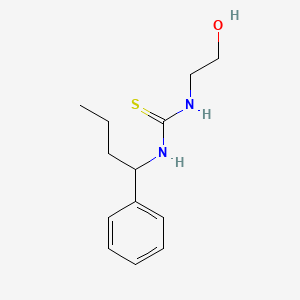
N-(2-Hydroxyethyl)-N'-(1-phenylbutyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea: is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea typically involves the reaction of 1-phenylbutylamine with 2-hydroxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
1-Phenylbutylamine+2-Hydroxyethyl isothiocyanate→N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and additional purification steps such as recrystallization or chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with similar chemical properties.
N,N’-Diethylthiourea: Another thiourea compound with different substituents.
N-(2-Hydroxyethyl)thiourea: Lacks the phenylbutyl group but shares the hydroxyethyl substituent.
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea is unique due to the presence of both the hydroxyethyl and phenylbutyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
74548-43-9 |
|---|---|
Molekularformel |
C13H20N2OS |
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-(1-phenylbutyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-2-6-12(11-7-4-3-5-8-11)15-13(17)14-9-10-16/h3-5,7-8,12,16H,2,6,9-10H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
IURFJHIHEZABBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)NC(=S)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
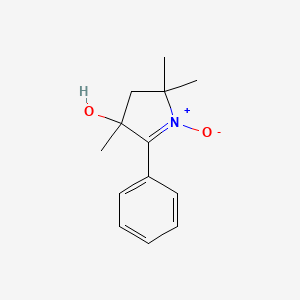
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
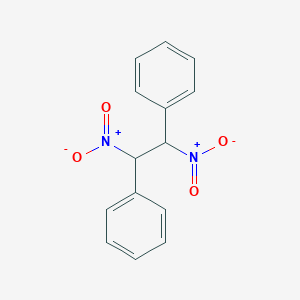

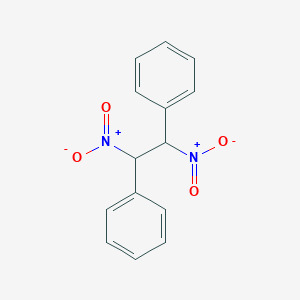
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
